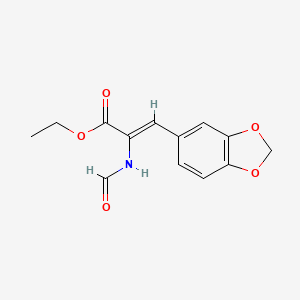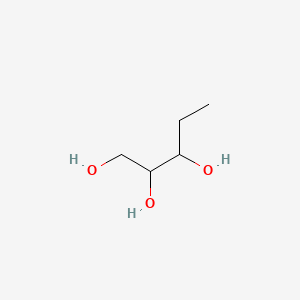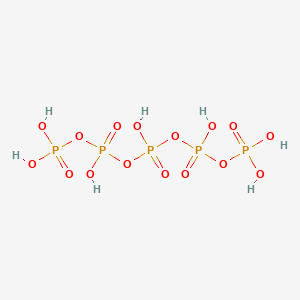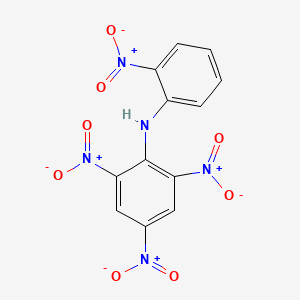
2,4,6-Trinitro-N-(2-nitrophenyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Trinitro-N-(2-nitrophenyl)aniline is a chemical compound with the molecular formula C12H7N5O8. It is known for its high nitrogen content and is often used in various scientific and industrial applications. This compound is characterized by the presence of multiple nitro groups attached to an aniline structure, making it a highly nitrated aromatic compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trinitro-N-(2-nitrophenyl)aniline typically involves the nitration of aniline derivatives. One common method is the nitration of 2-nitroaniline using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the aromatic ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. Safety measures are crucial due to the highly reactive nature of the nitrating agents used in the process .
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Trinitro-N-(2-nitrophenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions.
Reduction: Reduction of the nitro groups can lead to the formation of corresponding amines.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: Various nucleophiles can be used for substitution reactions, often requiring a catalyst or specific reaction conditions.
Major Products Formed
Oxidation: Further nitrated or oxidized aromatic compounds.
Reduction: Corresponding amines or partially reduced intermediates.
Substitution: Compounds with different functional groups replacing the nitro groups.
Applications De Recherche Scientifique
2,4,6-Trinitro-N-(2-nitrophenyl)aniline has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a model compound for studying nitroaromatic toxicity.
Industry: Utilized in the production of dyes, explosives, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2,4,6-Trinitro-N-(2-nitrophenyl)aniline involves its interaction with biological molecules. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress and damage to cellular components, contributing to the compound’s biological effects. The compound may also interact with specific molecular targets, such as enzymes or receptors, affecting their function and leading to various biological outcomes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trinitroaniline: Similar structure but lacks the additional nitro group on the phenyl ring.
2,4,6-Trinitro-N-methyl-aniline: Contains a methyl group instead of a nitro group on the phenyl ring.
2,4,6-Trinitro-N-(2,4,6-trinitrophenyl)aniline: Contains additional nitro groups on both phenyl rings
Uniqueness
2,4,6-Trinitro-N-(2-nitrophenyl)aniline is unique due to the presence of multiple nitro groups, which confer high reactivity and potential for various chemical transformations. Its structure allows for diverse applications in different fields, making it a valuable compound for research and industrial purposes .
Propriétés
Numéro CAS |
38229-29-7 |
|---|---|
Formule moléculaire |
C12H7N5O8 |
Poids moléculaire |
349.21 g/mol |
Nom IUPAC |
2,4,6-trinitro-N-(2-nitrophenyl)aniline |
InChI |
InChI=1S/C12H7N5O8/c18-14(19)7-5-10(16(22)23)12(11(6-7)17(24)25)13-8-3-1-2-4-9(8)15(20)21/h1-6,13H |
Clé InChI |
ZFEJLICGFDNABR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


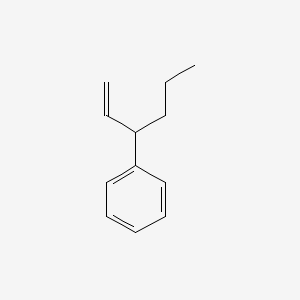
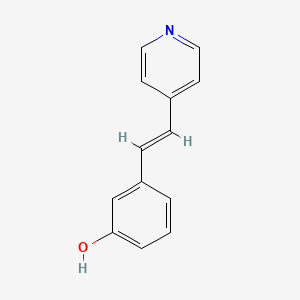
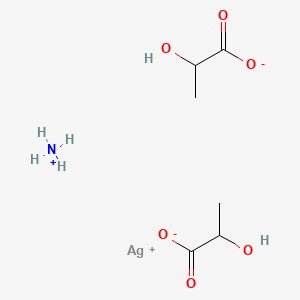


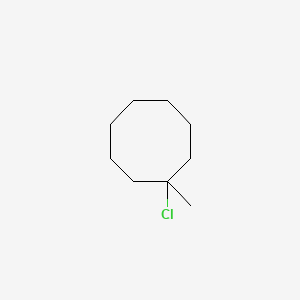

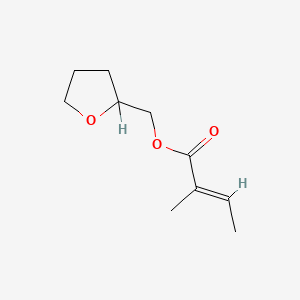
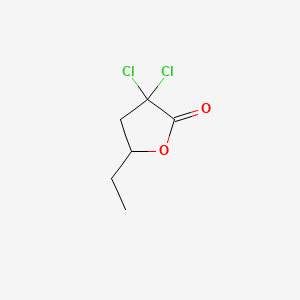

![N-[(3S)-3-tert-butyloctyl]octadecan-1-amine](/img/structure/B12657238.png)
